molecular formula C31H60O5 B3026136 (2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate

(2-Dodecanoyloxy-3-hydroxypropyl) hexadecanoate

Cat. No.: B3026136
M. Wt: 512.8 g/mol
InChI Key: XBAHYRKXTRBDBF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Palmitoyl-2-Lauroyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids. The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 1-Palmitoyl-2-Lauroyl-rac-glycerol may involve large-scale esterification processes using continuous reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of immobilized enzymes as catalysts is also explored to enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-Lauroyl-rac-glycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Palmitoyl-2-Lauroyl-rac-glycerol has several applications in scientific research:

    Lipid Biochemistry: It is used as a model compound to study lipid metabolism and enzymatic reactions involving diacylglycerols.

    Pharmaceutical Research: The compound is investigated for its potential role in drug delivery systems and as a component in formulations.

    Nutritional Studies: It is used to study the effects of specific fatty acids on health and nutrition.

    Industrial Applications: The compound is explored for its use in the production of bio-based lubricants and surfactants.

Mechanism of Action

The mechanism of action of 1-Palmitoyl-2-Lauroyl-rac-glycerol involves its interaction with lipid metabolic pathways. It serves as a substrate for enzymes such as lipases and phospholipases, which catalyze the hydrolysis of ester bonds. The compound can also modulate the activity of protein kinase C, a key enzyme involved in signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Palmitoyl-2-Lauroyl-rac-glycerol is unique due to its specific combination of palmitic acid and lauric acid, which imparts distinct physicochemical properties and biological activities. Its structure allows for specific interactions with enzymes and cellular membranes, making it a valuable compound for research in lipid biochemistry and related fields .

Properties

IUPAC Name

(2-dodecanoyloxy-3-hydroxypropyl) hexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-30(33)35-28-29(27-32)36-31(34)26-24-22-20-17-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAHYRKXTRBDBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H60O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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